molecular formula C21H21N3O2S B2678657 N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 941935-24-6

N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2678657
CAS No.: 941935-24-6
M. Wt: 379.48
InChI Key: RXNOAXSMSPUMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is a thioacetamide derivative featuring a dihydropyrazine core substituted with a p-tolyl group and an acetamide moiety linked to a 2-ethylphenyl ring. Its structure combines a sulfur-containing thioether bridge and a diketone pyrazine system, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-3-16-6-4-5-7-18(16)23-19(25)14-27-20-21(26)24(13-12-22-20)17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNOAXSMSPUMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the dihydropyrazinone ring: This can be achieved by the condensation of an appropriate diketone with a diamine under acidic conditions.

    Thioacetamide formation: The dihydropyrazinone intermediate is then reacted with a thioacetic acid derivative in the presence of a base to form the thioacetamide group.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group participates in nucleophilic substitution reactions under oxidative or alkylating conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Oxidation Hydrogen peroxide (H₂O₂), acidicSulfoxide or sulfone derivatives
Alkylation Methyl iodide, K₂CO₃, DMFS-alkylated analogs

For example, oxidation with H₂O₂ at 50°C converts the thioether to sulfoxide, while prolonged exposure forms sulfones. Alkylation with methyl iodide yields S-methyl derivatives, enhancing solubility in nonpolar solvents.

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsReferences
Acidic Hydrolysis HCl (6M), refluxCarboxylic acid + aniline derivative
Basic Hydrolysis NaOH (2M), ethanol, ΔSodium carboxylate + amine salt

Complete hydrolysis in HCl yields 2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetic acid and 2-ethylaniline. Partial hydrolysis under milder conditions may preserve the thioether linkage.

Cyclocondensation Reactions

The dihydropyrazinone ring facilitates cyclization with bifunctional nucleophiles:

Reaction PartnerConditionsProduct StructureReferences
Hydrazine EtOH, reflux, 12hTriazolopyrazine derivatives
Thiosemicarbazide AcOH, microwave, 150°CThiadiazolo-fused heterocycles

These reactions exploit the electrophilic carbonyl group at the 3-position of the dihydropyrazinone ring. Triazolopyrazine derivatives exhibit enhanced π-π stacking due to extended conjugation.

Coupling Reactions via Amide Bond Formation

The acetamide’s NH group reacts with electrophiles in coupling reactions:

ReagentCatalyst/ConditionsProduct ApplicationReferences
DCC/DMAP CH₂Cl₂, rt, 24hPeptide-like conjugates
EDC·HCl/HOBt DMF, 0°C to rtBioconjugates for drug delivery

Coupling with carboxylic acids (e.g., benzoic acid derivatives) forms stable amide bonds, enabling structural diversification. Products are characterized by LC-MS and ¹H NMR.

Electrophilic Aromatic Substitution

The p-tolyl and 2-ethylphenyl groups undergo electrophilic substitution:

ReactionReagentsPosition/RegioselectivityReferences
Nitration HNO₃/H₂SO₄, 0°CPara to ethyl group (minor meta)
Sulfonation SO₃, H₂SO₄, 60°COrtho to acetamide group

Nitration predominantly occurs at the para position of the 2-ethylphenyl group due to steric hindrance from the ethyl substituent . Sulfonation favors the ortho position relative to the acetamide’s NH .

Reduction of the Dihydropyrazinone Ring

Catalytic hydrogenation reduces the dihydropyrazinone moiety:

ConditionsReagentsOutcomeReferences
H₂/Pd-C EtOH, 50 psi, 6hTetrahydro-pyrazine derivative
NaBH₄/NiCl₂ MeOH, 0°CPartial ring saturation

Full reduction with H₂/Pd-C saturates the pyrazinone ring, altering the compound’s planarity and hydrogen-bonding capacity .

Interaction with Biological Nucleophiles

In biochemical contexts, the compound reacts with cellular nucleophiles:

TargetInteraction MechanismBiological ConsequenceReferences
Glutathione Thiol-disulfide exchangeDetoxification/metabolite formation
Cysteine residues Covalent adduct formationEnzyme inhibition

Thiol-mediated reactivity underpins its potential as a kinase or protease inhibitor. Metabolites are identified via HPLC-MS/MS.

Scientific Research Applications

Synthesis Overview

The general synthetic route includes:

  • Formation of the dihydropyrazine scaffold : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether formation : The introduction of the thioether linkage is performed using thiol-reactive agents.
  • Final acetamide coupling : This step attaches the acetamide moiety to the dihydropyrazine structure.

Antimicrobial Properties

Research indicates that derivatives of similar compounds exhibit significant antimicrobial activity. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values reported for these compounds suggest promising potential for developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary studies suggest that it may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic window. The mechanism of action is believed to involve the inhibition of critical cellular pathways related to cancer progression .

Enzyme Inhibition

N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, similar compounds have shown inhibitory effects on acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of this compound:

StudyFindings
Variya et al. (2019)Demonstrated antimicrobial activity against Aspergillus niger and other pathogens .
PMC Article (2021)Highlighted cytotoxic effects against various cancer lines with selective toxicity .
MDPI Research (2021)Investigated enzyme inhibition properties related to neurological disorders .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thioacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The dihydropyrazinone ring can interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to derivatives with analogous heterocyclic cores, substituents, and functional groups, based on synthesis, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name / ID Heterocyclic Core Key Substituents Yield (%) Melting Point (°C) Notable Features Reference
Target Compound : N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide 3,4-Dihydropyrazin-2-yl p-Tolyl, 2-ethylphenyl N/A N/A Pyrazine core with thioether linkage -
Compound 2a (Benzofuran–oxadiazole derivative) 1,3,4-Oxadiazole Benzofuran, 3-chlorophenyl N/A N/A Antimicrobial activity
Compound 5 (Hindawi, 2019) 3,4-Dihydroquinazolin-4-one 4-Sulfamoylphenyl, thiazolidinone 87 269.0 High yield, sulfonamide group
Compound 9 () 3,4-Dihydroquinazolin-4-one 4-Sulfamoylphenyl, 2-ethylphenyl 68 170.5 Lower melting point, ethylphenyl substituent
CAS 451468-35-2 () Thieno[3,2-d]pyrimidin-4-one Benzyl, 3-methoxyphenyl N/A N/A Pyrimidine core with thieno ring
CAS 899759-85-4 () 3,4-Dihydropyrazin-2-yl 3,4-Difluorophenyl, 4-methoxybenzyl N/A N/A Fluorinated substituents

Structural Variations and Implications

  • Heterocyclic Core: The dihydropyrazine core in the target compound differs from quinazolinone () and thienopyrimidine () systems. Oxadiazole-containing analogs () demonstrate improved pharmacological activity due to hydrogen-bonding capacity, a feature absent in the target compound .
  • Substituent Effects: The p-tolyl group on the pyrazine ring may enhance lipophilicity compared to sulfamoylphenyl () or difluorophenyl () groups.

Inferred Bioactivity

  • Thioacetamide derivatives with oxadiazole or quinazolinone cores exhibit antimicrobial and enzyme-inhibitory properties (). The target compound’s pyrazine core and thioether bridge may similarly interact with biological targets via sulfur-mediated hydrogen bonds or π-π stacking .
  • Computational studies on related compounds (e.g., ) highlight the role of substituents in modulating electron distribution and binding affinity, suggesting the p-tolyl group in the target compound could optimize such interactions .

Biological Activity

N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its effects on acetylcholinesterase (AChE) inhibition and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O2SC_{25}H_{23}N_{3}O_{2}S. The compound features a complex structure that includes a thioamide linkage, which is often associated with various biological activities.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The activity of this compound was evaluated in vitro against AChE.

Table 1: AChE Inhibition Data

Compound NameIC50 (µM)Relative Potency (%)
This compoundTBDTBD
Donepezil0.01100

Note: TBD indicates that specific values for this compound were not available in the current literature.

In comparative studies, derivatives of similar compounds have shown varying degrees of AChE inhibition, with some achieving IC50 values as low as 0.01 µM, indicating strong inhibitory potential. This suggests that the structural features of this compound may also confer significant AChE inhibitory activity.

Antimicrobial Activity

The antimicrobial properties of compounds containing thiazole and thiazolidine rings have been widely studied. This compound was tested against various bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD
Pseudomonas aeruginosaTBDTBD

Research has indicated that thiazole derivatives often exhibit notable antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiazole-based derivatives and evaluated their biological activities. The findings indicated that modifications to the thiazole ring significantly affected both AChE inhibition and antimicrobial efficacy .
  • Comparative Analysis : In a comparative study of several compounds with similar structures, it was found that those containing both thiazole and pyrazine rings exhibited enhanced biological activities compared to their analogs lacking these functionalities .

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare N-(2-ethylphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide, and how are reaction conditions optimized?

Answer:
The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting a mercapto-quinazolinone intermediate (e.g., 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide) with 2-chloro-N-(2-ethylphenyl)acetamide in dry acetone under reflux with anhydrous K₂CO₃ as a base. Reaction optimization includes:

  • Solvent selection : Dry acetone ensures solubility and minimizes side reactions.
  • Catalyst/base : K₂CO₃ facilitates deprotonation of the thiol group.
  • Time/temperature : 12–24 hours at room temperature or mild heating (40–50°C) balances yield and purity .
    Yields for analogous compounds range from 68% to 91%, depending on substituent steric/electronic effects .

Advanced Question: How can researchers resolve discrepancies in NMR spectral data when characterizing thioacetamide derivatives of this compound?

Answer:
Overlapping signals in ¹H/¹³C NMR spectra are common due to aromatic protons and conformational flexibility. Strategies include:

  • 2D NMR techniques : HSQC and HMBC correlate proton-carbon couplings to assign quaternary carbons and resolve ambiguous peaks.
  • Deuterated solvents : DMSO-d₆ shifts NH protons downfield, aiding in identifying hydrogen-bonding interactions.
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide) helps assign chemical shifts for the pyrazine and tolyl moieties .

Basic Question: What spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • Infrared Spectroscopy (IR) : Confirms the presence of thioamide (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups.
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and ethyl/methyl substituents (δ 1.2–2.5 ppm). ¹³C NMR verifies the pyrazinone ring (C=O at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) and confirms molecular formula .

Advanced Question: What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound in antimicrobial research?

Answer:

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or alkyl (e.g., propyl instead of ethyl) groups to assess electronic/steric effects on activity.
  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination.
  • Computational modeling : Molecular docking into bacterial enzyme targets (e.g., dihydrofolate reductase) predicts binding affinity and guides SAR .

Data Contradiction Analysis: How should researchers address inconsistent synthetic yields in analogous thioacetamide derivatives?

Answer:
Yield variability (e.g., 68% vs. 91% in similar compounds) may arise from:

  • Purity of intermediates : Impurities in the chloroacetamide or mercapto-quinazolinone precursors reduce reactivity.
  • Reaction monitoring : TLC or HPLC tracks completion; extended reaction times may improve conversion.
  • Workup procedures : Ethanol recrystallization enhances purity but may lower yields due to solubility differences .

Advanced Question: What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

Answer:

  • Acidic conditions : Protonation of the pyrazinone oxygen may increase electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis).
  • Basic conditions : Deprotonation of the thioamide sulfur enhances nucleophilicity, relevant for further functionalization (e.g., alkylation).
  • pH-dependent stability : Accelerated degradation studies (e.g., 0.1 M HCl/NaOH) identify optimal storage conditions .

Basic Question: How is the melting point used to assess the compound’s purity, and what deviations indicate impurities?

Answer:
The reported melting point for analogous compounds is 170.5°C. Deviations >2°C suggest impurities:

  • Lower melting point : Induces eutectic mixtures with unreacted starting materials.
  • Broad range : Signals polymorphic forms or solvates. Recrystallization from ethanol or methanol narrows the range .

Advanced Question: What strategies are effective for elucidating the compound’s metabolic stability in preclinical studies?

Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation.
  • Metabolite profiling : LC-MS/MS detects hydroxylated or demethylated products.
  • Stabilizing modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the tolyl ring to reduce metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.